BenchChemオンラインストアへようこそ!

2,5-dibromo-4-nitro-1H-imidazole

Selective debromination Regioselectivity Nitroimidazole building blocks

2,5-Dibromo-4-nitro-1H-imidazole (CAS 6154-30-9) is a dihalogenated nitroimidazole scaffold bearing bromine atoms at C2 and C5 and a nitro group at C4. It serves as the pivotal dibrominated intermediate en route to the mono-brominated building block 2-bromo-4-nitro-1H-imidazole, which is essential for manufacturing the FDA-approved antituberculosis agents Delamanid and Pretomanid, as well as the antileishmanial clinical candidate VL-2098.

Molecular Formula C3HBr2N3O2
Molecular Weight 270.87 g/mol
Cat. No. B7880726
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5-dibromo-4-nitro-1H-imidazole
Molecular FormulaC3HBr2N3O2
Molecular Weight270.87 g/mol
Structural Identifiers
SMILESC1(=C(N=C(N1)Br)[N+](=O)[O-])Br
InChIInChI=1S/C3HBr2N3O2/c4-1-2(8(9)10)7-3(5)6-1/h(H,6,7)
InChIKeyZGEMTDYSQTXJOF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,5-Dibromo-4-nitro-1H-imidazole (CAS 6154-30-9): A Critical Nitroimidazole Drug Intermediate – Procurement & Selection Overview


2,5-Dibromo-4-nitro-1H-imidazole (CAS 6154-30-9) is a dihalogenated nitroimidazole scaffold bearing bromine atoms at C2 and C5 and a nitro group at C4 . It serves as the pivotal dibrominated intermediate en route to the mono-brominated building block 2-bromo-4-nitro-1H-imidazole, which is essential for manufacturing the FDA-approved antituberculosis agents Delamanid and Pretomanid, as well as the antileishmanial clinical candidate VL-2098 [1]. The compound is synthesized by direct dibromination of 4-nitroimidazole, a process validated at kilogram scale to deliver high yield and purity [2].

Why 2,5-Dibromo-4-nitro-1H-imidazole Cannot Be Interchanged with Other Halonitroimidazoles in Drug Synthesis


The C2/C5 dibromination pattern of 2,5-dibromo-4-nitro-1H-imidazole is not a generic feature of halonitroimidazoles: the two bromine atoms exhibit differential reactivity essential for sequential functionalization [1]. In the key synthetic pathway, the C5 bromine is selectively substituted (e.g., iodinated, then reductively removed) while the C2 bromine is retained for downstream coupling [2]. Attempting this sequence with the regioisomeric 4,5-dibromo-2-nitroimidazole fails entirely, as the 4,5-dibromo-2-nitro isomer cannot be selectively debrominated [3]. Likewise, using 2-chloro-4-nitroimidazole or 2,5-dichloro-4-nitroimidazole introduces different reactivity profiles and requires distinct synthetic routes, often with lower overall efficiency [4]. Procurement of the correct dibromo intermediate is therefore not interchangeable with its analogs without altering the entire validated synthetic sequence.

Quantitative Differentiation Evidence for 2,5-Dibromo-4-nitro-1H-imidazole Against Closest Analogs


Chemoselective C5 Bromine Reactivity Enables Sequential Functionalization – Unavailable with 4,5-Dibromo-2-nitroimidazole

2,5-Dibromo-4-nitro-1H-imidazole undergoes selective nucleophilic substitution exclusively at the C5 position, leaving the C2 bromine intact for subsequent coupling reactions. Koehler (1963) demonstrated that reaction with thiophenols replaces only one bromine atom, with substitution occurring specifically at position 5 [1]. This C5-selective reactivity is exploited industrially: the C5 bromine is iodinated then reductively removed to produce 2-bromo-4-nitroimidazole in 66% isolated yield with 99.3% HPLC purity at kilogram scale, while the C2 bromine is preserved [2]. In stark contrast, the regioisomer 4,5-dibromo-2-nitroimidazole cannot be selectively debrominated under any tested conditions, making it synthetically useless for the same sequential strategy [3].

Selective debromination Regioselectivity Nitroimidazole building blocks Sequential cross-coupling

Kilogram-Scale Dibromination Yield and Purity Outperform Alternative Halogenation Routes

The dibromination of 4-nitroimidazole to 2,5-dibromo-4-nitro-1H-imidazole proceeds in 86% isolated yield with 97.8% HPLC purity at 2.06 kg scale using aqueous HBr/H₂O₂, representing a safer, non-elemental-bromine process [1]. An alternative patent method using elemental bromine reports 3198 g product from 1500 g 4-nitroimidazole (approximately 89% mass yield) [2]. In comparison, the production of 2-chloro-4-nitroimidazole via the 2,5-dibromo intermediate requires additional N-ethoxymethyl protection and HCl displacement steps, adding complexity and reducing overall throughput [3]. The direct dibromination to the 2,5-dibromo intermediate thus provides the highest atom economy and step efficiency among halonitroimidazole precursor syntheses.

Process chemistry Kilogram-scale synthesis 4-Nitroimidazole bromination Industrial intermediate procurement

Validated Intermediate for Three Drugs in Clinical/Approved Use – Broader Scope Than Any Single Analog

2,5-Dibromo-4-nitro-1H-imidazole is the common upstream intermediate for three nitroimidazole drug candidates spanning two therapeutic areas. Delamanid (anti-TB, FDA-approved) was synthesized via 2-bromo-4-nitroimidazole (derived from the target compound) with an overall yield of 27% [1]. Pretomanid (anti-TB, FDA-approved 2019) was prepared in up to 40% isolated yield in a three-step linear synthesis from 2-bromo-4-nitroimidazole [2]. VL-2098 (antileishmanial, preclinical) was synthesized with an overall yield of 36% using the same intermediate [1]. By contrast, 2,4,5-tribromoimidazole lacks the nitro group required for bioreductive activation and is not a precursor for any of these drugs, being used instead as a pesticide/biocide intermediate . 2-Chloro-4-nitroimidazole is primarily employed in a narrower set of antitubercular agent syntheses [3].

Antituberculosis drug synthesis Nitroimidazole pharmaceuticals Delamanid Pretomanid VL-2098

Intrinsic Safety Advantage: Avoids Explosive Dinitroimidazole Intermediates in Pretomanid Synthesis

The synthesis of Pretomanid from 2,5-dibromo-4-nitroimidazole explicitly avoids the formation of explosive dinitroimidazole intermediates and prevents generation of undesired 4-nitro isomers, as stated in patent CN113717197A [1]. This is a declared process safety advantage over alternative routes. The broader patent literature documents that certain 4-nitroimidazole synthetic intermediates can be thermally unstable and pose explosion risks above their Temperature of No Return (TNR ~60-70°C), with some historical routes requiring heating to ~130°C [2]. By using 2,5-dibromo-4-nitro-1H-imidazole as the starting material and proceeding through nucleophilic substitution, reduction-elimination, and oxidation-cyclization, the patented route maintains mild conditions suitable for industrial production [1]. 2,4,5-Tribromoimidazole, lacking the nitro group, does not share this specific safety profile but also does not offer the same synthetic utility for nitroimidazole drugs [3].

Process safety Energetic intermediates Industrial-scale nitroimidazole synthesis Pretomanid manufacturing

Distinct Physical Properties Enable Non-Chromatographic Purification at Production Scale

2,5-Dibromo-4-nitro-1H-imidazole is a crystalline solid with a sharp melting point of 153-154°C (decomposition) and well-characterized temperature-dependent solubility: 5 g/100 mL water at 20°C, 33 g/100 mL water at 99°C, and 79 g/100 mL ethanol at 78°C . These properties allow purification by simple crystallization rather than chromatography, as evidenced by the kilogram-scale isolation protocol using water washing and drying [1]. In contrast, 2-bromo-4-nitroimidazole melts significantly higher (235-239°C per TCI; 180-182°C per alternative supplier data), reflecting different crystal packing and potentially complicating melt-crystallization workflows . 2,4,5-Tribromoimidazole melts at 217-220°C and is described as water-insoluble, limiting aqueous recrystallization options .

Crystallization purification Solubility-driven isolation Solid-form control Industrial intermediate handling

Procurement-Guided Application Scenarios for 2,5-Dibromo-4-nitro-1H-imidazole


Manufacture of 2-Bromo-4-nitro-1H-imidazole – The Universal Building Block for Nitroimidazole Drugs

The primary industrial use of 2,5-dibromo-4-nitro-1H-imidazole is as the immediate precursor to 2-bromo-4-nitro-1H-imidazole via selective C5 debromination. This two-step sequence (dibromination followed by reductive deiodination) is validated at kilogram scale, delivering 2-bromo-4-nitroimidazole in 66% yield with 99.3% HPLC purity [1]. The mono-bromo product then serves as the key coupling partner for Delamanid, Pretomanid, and VL-2098 syntheses. Procurement of high-purity 2,5-dibromo-4-nitroimidazole (≥97% by HPLC) directly determines the quality of the downstream mono-bromo building block and, consequently, the final API purity [1].

Direct Starting Material for Pretomanid API Synthesis via Patent CN113717197A

An alternative and increasingly adopted strategy uses 2,5-dibromo-4-nitroimidazole directly as the starting material for Pretomanid, bypassing the isolated 2-bromo-4-nitroimidazole intermediate. The patent CN113717197A describes a multi-step sequence (nucleophilic substitution with 3-bromopropene, reduction-elimination, oxidation-cyclization, epoxide ring-opening, deprotection-cyclization) that avoids explosive dinitroimidazole and produces Pretomanid [2]. This route is expressly designed for industrial production with cheap raw materials, simple operations, and convenient purification. For CROs and CDMOs manufacturing Pretomanid, procuring the dibromo starting material directly enables this streamlined, safety-conscious route [2].

One-Pot Suzuki-Miyaura Coupling for Nitroimidazooxazole Library Synthesis

2,5-Dibromo-4-nitro-1H-imidazole can be N-alkylated and then subjected to one-pot cyclization and Suzuki-Miyaura cross-coupling under microwave irradiation to generate 2-methyl-7-nitro-5-substituted-2,3-dihydroimidazo[5,1-b]oxazole libraries with potential antibacterial activity [3]. The C5 bromine participates in the cross-coupling while the C2 position is engaged in the cyclization, exploiting the differential reactivity established in Section 3. This application is directly relevant for medicinal chemistry groups synthesizing nitroimidazole-focused compound libraries for anti-infective drug discovery [3].

Precursor to 2-Chloro-4-nitroimidazole for Diversified Nitroimidazole Scaffolds

The 2,5-dibromo intermediate can be N-protected (e.g., ethoxymethyl) and converted to 2-chloro-4-nitroimidazole via HCl displacement, with the N-protected dibromo intermediate obtained in 96.8% yield [4]. This expands the accessible chemical space beyond bromo-nitroimidazoles, enabling exploration of chloro-substituted nitroimidazole drug candidates. For procurement, this dual-use capability means one inventory item supports multiple downstream chemistry programs [4].

Quote Request

Request a Quote for 2,5-dibromo-4-nitro-1H-imidazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.